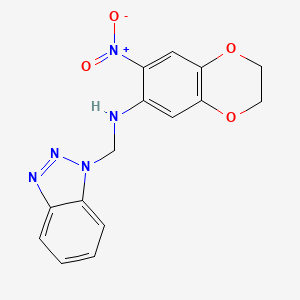
1-Naphthalen-1-yl-3-quinolin-6-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-1-yl-3-quinolin-6-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a naphthalene ring and a quinoline ring connected through a thiourea linkage, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea typically involves the reaction of 1-naphthyl isothiocyanate with 6-aminoquinoline. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
1-Naphthyl isothiocyanate+6-Aminoquinoline→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes, inhibiting their activity. The naphthalene and quinoline rings can intercalate with DNA, disrupting its function and leading to cell death. The compound’s ability to inhibit enzymes and interact with DNA makes it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene ring but different functional groups.
N-(naphthalen-1-yl)-N-(phenyl(quinolin-3-yl)methyl)amide: A compound with a similar quinoline ring but different linkage.
Uniqueness: 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea is unique due to its specific thiourea linkage, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with DNA sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H15N3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-6-ylthiourea |
InChI |
InChI=1S/C20H15N3S/c24-20(22-16-10-11-18-15(13-16)7-4-12-21-18)23-19-9-3-6-14-5-1-2-8-17(14)19/h1-13H,(H2,22,23,24) |
InChI Key |
XXIITPKYOIPKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl}amino)benzoate](/img/structure/B12481131.png)
![(4R,7S)-3-hydroxy-4-(2-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12481137.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12481151.png)
![2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12481154.png)
![N-[4-(methylsulfanyl)benzyl]tryptophan](/img/structure/B12481161.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-methylbutan-1-amine](/img/structure/B12481181.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B12481190.png)
![2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine](/img/structure/B12481192.png)
![4-methyl-N-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonamide](/img/structure/B12481194.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B12481197.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12481200.png)
![Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12481207.png)
